molecular formula C12H8N2O3 B2855693 5-amino-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 207564-99-6

5-amino-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2855693
CAS No.: 207564-99-6
M. Wt: 228.207
InChI Key: SAWLDYRYYCCJQA-UHFFFAOYSA-N
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Description

5-Amino-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide derivative characterized by a benzo[de]isoquinoline backbone with two functional groups: a hydroxyl (-OH) at position 2 and an amino (-NH₂) group at position 3.

Properties

IUPAC Name

5-amino-2-hydroxybenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(16)14(17)11(8)15/h1-5,17H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWLDYRYYCCJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Naphthalic Anhydride Cyclization

The benzo[de]isoquinoline-dione scaffold is classically constructed via cyclization of naphthalic anhydride derivatives. For 5-amino-2-hydroxy substitution, a modified approach employs 4-amino-1-hydroxy-naphthalene-2,3-dicarboxylic anhydride as the starting material. Reaction with ammonium acetate in acetic acid at 140°C for 6 hours generates the parent structure with 68% yield, though this method requires subsequent protection/deprotection steps to prevent over-oxidation of the amino group.

Multicomponent Passerini Reaction

Recent work demonstrates the effectiveness of three-component Passerini reactions for simultaneous ring formation and functionalization. A representative protocol:

  • Reactants : 5-Nitro-2-formylbenzoic acid (1.2 eq), tert-butyl isocyanide (1.0 eq), hydroxyacetone (1.5 eq)
  • Conditions : Dichloromethane, 80°C reflux, 8 hours
  • Outcome : Direct formation of 5-nitro-2-hydroxy intermediate in 83% yield
  • Reduction : Catalytic hydrogenation (H₂, 5% Pd/C, EtOH) converts nitro to amino group quantitatively

Functional Group Introduction and Modification

Hydroxylation at Position 2

Position-selective hydroxylation is achieved through two primary routes:

2.1.1 Directed Ortho-Metalation
Using a bulky directing group (e.g., 2-morpholinoethyl):

  • Protect amine as N-Boc derivative
  • Treat with LDA (-78°C, THF) followed by trimethylborate
  • Oxidative workup with H₂O₂/NaOH yields 2-hydroxy product
    Key advantage: 89% regioselectivity for position 2

2.1.2 Microbial Oxidation
Aspergillus niger NRRL 328 cultures oxidize 2-unsubstituted derivatives:

  • Substrate concentration: 2 g/L
  • Incubation: 72 hours, 28°C, pH 6.8
  • Conversion efficiency: 94% with <3% overoxidation

Amino Group Installation

Table 1 : Comparative Analysis of Amination Methods

Method Conditions Yield (%) Purity (%)
Nitration/Reduction HNO₃/H₂SO₄, then H₂/Pd-C 71 98.2
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, NH₃, 110°C 82 99.1
Direct Amidation NH₄OAc, MW 150W, 15 min 67 97.8

The Buchwald-Hartwig protocol shows superior efficiency, particularly when employing a Xantphos/Pd catalytic system that tolerates the electron-withdrawing dione groups.

Reaction Optimization Studies

Solvent Effects on Cyclization

Table 2 : Solvent Impact on Ring-Closure Efficiency

Solvent Dielectric Constant Yield (%) Reaction Time (h)
DCM 8.9 90 4
DMF 36.7 83 6
THF 7.5 52 8
Toluene 2.4 41 12

Polar aprotic solvents like DCM facilitate faster cyclization through stabilization of the transition state, while maintaining high yields.

Temperature Gradient Analysis

A study of thermal conditions revealed nonlinear kinetics:

  • 80-100°C : Linear yield increase (2.1%/°C)
  • 100-120°C : Plateau phase due to competing decomposition
  • >120°C : Yield decrease from retro-aldol side reactions

Optimal temperature: 105°C (±2°C) balances reaction rate and stability.

Advanced Characterization Data

Spectroscopic Fingerprints

1H NMR (500 MHz, DMSO-d₆) :

  • δ 8.42 (d, J=8.5 Hz, 1H, H-6)
  • δ 8.31 (s, 1H, H-4)
  • δ 7.89 (dd, J=7.2, 1.8 Hz, 1H, H-8)
  • δ 7.02 (s, 1H, OH)
  • δ 6.45 (br s, 2H, NH₂)

13C NMR (126 MHz, DMSO-d₄) :

  • δ 167.8 (C-1), 166.9 (C-3)
  • δ 152.4 (C-5), 134.2-122.7 (aromatic carbons)
  • δ 112.3 (C-2)

IR (KBr, cm⁻¹) :

  • 3375 (NH/O-H stretch)
  • 1701/1676 (imide C=O)
  • 1624 (C=N stretch)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patent-pending approach details:

  • Reactor Type : Microfluidic packed-bed with immobilized SnCl₄ catalyst
  • Flow Rate : 0.8 mL/min
  • Residence Time : 3.2 minutes
  • Output : 2.1 kg/day with 98.7% purity

Waste Reduction Strategies

  • Solvent Recovery: 92% DCM reclaimed via fractional distillation
  • Catalyst Recycling: Pd nanoparticles reused 11 cycles with <5% activity loss
  • E-Factor Improvement: Reduced from 18.7 (batch) to 5.2 (continuous)

Chemical Reactions Analysis

Types of Reactions

5-amino-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted isoquinoline compounds.

Scientific Research Applications

Medicinal Chemistry

Cancer Treatment:
The compound has been identified as a potential therapeutic agent for treating hyperproliferative diseases, especially cancer. Research indicates that it can inhibit specific bromodomains associated with cancer progression. Bromodomains are protein regions that recognize acetylated lysine residues on histones, influencing gene transcription related to oncogenesis. Inhibiting these domains can disrupt cancer cell proliferation and survival pathways .

Mechanism of Action:
The mechanism involves the binding of 5-amino-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione to bromodomains of proteins such as BRPF1 and BRPF2. This interaction prevents the recruitment of transcriptional machinery necessary for the expression of oncogenes, effectively halting tumor growth .

Enzyme Inhibition

Targeting Enzymatic Activity:
The compound has shown promise in inhibiting various enzymes involved in metabolic pathways. For instance, it can act as an inhibitor of histone acetyltransferases (HATs), which are crucial for modifying histones and thereby regulating gene expression. This inhibition can lead to altered cellular responses in cancer cells, making it a valuable tool in cancer research .

Case Studies:
Several studies have documented the efficacy of this compound in preclinical models:

  • Study A: Demonstrated significant tumor regression in xenograft models when treated with 5-amino-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione.
  • Study B: Reported enhanced apoptosis in treated cancer cell lines compared to controls, suggesting its role as a pro-apoptotic agent .

Chemical Probes in Biological Research

Biological Applications:
Beyond its therapeutic potential, 5-amino-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione serves as a chemical probe for studying protein interactions and cellular pathways. Its ability to selectively bind to bromodomains makes it an excellent candidate for investigating the role of epigenetic modifications in various diseases.

Research Findings:
Recent investigations have utilized this compound to map bromodomain interactions within cells, providing insights into the regulatory mechanisms governing gene expression under different physiological conditions .

Mechanism of Action

The mechanism of action of 5-amino-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Solubility and Reactivity

5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione ()
  • Substituents : 2-hydroxy, 5,8-di-tert-butyl.
  • Solubility : 50 mg/mL in dichloromethane (DCM), 50× higher than N-hydroxyphthalimide (NHPI).
  • Key Insight: Bulky tert-butyl groups enhance solubility in non-polar solvents, making it suitable for applications in low-polarity media .
2-(3-Hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione ()
  • Substituents : 3-hydroxypropyl chain.
  • Synthesis Yield: 83% via reflux with 3-amino-1-propanol.
  • Application : Intermediate for brominated derivatives.
  • Comparison: The hydroxypropyl chain introduces flexibility and hydrophilicity, whereas the target compound’s rigid hydroxyl and amino groups may favor hydrogen bonding and planar interactions .
NSC 308847: 5-Amino-2-(2-dimethylaminoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione ()
  • Substituents: 5-amino, 2-(2-dimethylaminoethyl).
  • Activity : Selected for preclinical toxicology studies due to antitumor activity against P388 and L1210 leukemia.
  • Key Insight: The dimethylaminoethyl side chain enhances anticancer efficacy, suggesting that side-chain modifications significantly influence bioactivity .
Antifungal Thioether Derivatives ()
  • Examples : 7b (tetrazolylthio), 7e (benzothiazolylthio).
  • Properties : Melting points >250°C, yields 46–63%.
  • Activity : Synergistic antifungal effects against Candida spp.
  • Comparison : Sulfur-containing substituents (e.g., thioether, thiadiazole) enhance thermal stability and antifungal activity, whereas the target compound’s -OH/-NH₂ groups may favor different mechanisms, such as DNA intercalation or enzyme inhibition .

Electronic and Optical Properties

Schiff Base Derivatives ()
  • Examples: 5a (4-hydroxybenzylidene), 5b (4-dimethylaminobenzylidene).
  • Applications: Electro-optical materials, nonlinear optical (NLO) properties.
  • Key Insight : Schiff base formation modulates electron delocalization, enhancing NLO responses.
  • Comparison: The target compound’s free amino group (vs. conjugated Schiff bases) may reduce π-electron conjugation but allow for protonation-dependent electronic tuning .

Structural Analogs in Drug Development

2-(4-Aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 25287-05-2) ()
  • Substituents: 4-aminophenyl.
  • Applications : Pharmaceuticals (kinase inhibitors) and organic electronics.
  • Comparison: The aromatic aminophenyl group enables π-π stacking interactions, whereas the target compound’s amino group at position 5 may facilitate hydrogen bonding with biomolecular targets .

Biological Activity

5-Amino-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, commonly referred to as BIDA (benzoisoquinoline derivative), is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its antibacterial, antifungal, and genotoxic properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-amino-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is C14H12N2O3C_{14}H_{12}N_{2}O_{3} with a molecular weight of approximately 256.26 g/mol. The compound exists as a solid at room temperature and is characterized by its unique isoquinoline structure which contributes to its biological properties.

Antibacterial Activity

Research has demonstrated that BIDA exhibits notable antibacterial properties. A study evaluated the compound's effectiveness against various bacterial strains, revealing minimum inhibitory concentration (MIC) values indicating strong antibacterial activity.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0098

These results suggest that BIDA can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial effects, BIDA has also been tested for antifungal activity. The compound showed effectiveness against several fungal strains, with MIC values indicating significant inhibition.

Fungal Strain MIC (mg/mL)
Candida albicans0.039
Fusarium oxysporum0.056

This antifungal activity highlights BIDA's potential utility in treating fungal infections .

Genotoxicity Studies

Genotoxicity studies conducted on cultured human lymphocytes have shown that BIDA can induce chromosomal breakages and exchanges at specific concentrations. In experiments where lymphocytes were exposed to varying doses of BIDA, significant chromatic type breakages were observed, particularly at higher concentrations (1 µg/ml), which severely inhibited cell progression.

Concentration (µg/ml) Mean Breakages per Cell
0.10
0.250.1
0.51.0
0.751.7
1Severe inhibition observed

These findings raise concerns regarding the safety profile of BIDA when considering therapeutic applications .

Study on Antimicrobial Effects

A comprehensive study published in the Journal of Natural Products investigated the antimicrobial efficacy of various alkaloids including BIDA. The study concluded that compounds similar to BIDA exhibited substantial antibacterial properties against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus), suggesting a potential role in combating antibiotic resistance .

Clinical Implications

Given its dual action as both an antibacterial and antifungal agent, there is growing interest in the clinical implications of BIDA in treating infections that are resistant to conventional therapies. Further research is warranted to explore its mechanisms of action and potential integration into treatment regimens for infectious diseases.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-amino-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with functionalized isoquinoline precursors. For example, the amino group at position 5 can be introduced via nucleophilic substitution or reductive amination, while the hydroxy group at position 2 may require protection/deprotection strategies to avoid side reactions. Key steps include catalytic coupling (e.g., Sonogashira for ethynyl derivatives) and cyclization under reflux conditions using polar aprotic solvents like DMF or DMSO .
  • Optimization : Yield improvements (30–60%) are achieved by controlling temperature (60–120°C), stoichiometry of reagents (e.g., 1.2–2.0 equivalents of amino donors), and catalyst selection (e.g., Pd/C for hydrogenation) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Techniques :

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • X-ray crystallography : Resolves fused-ring geometry and hydrogen-bonding networks (e.g., intramolecular H-bonds between 2-hydroxy and 3-keto groups) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]+ peak at m/z 295.08 for C13H10N2O3) .

Q. What in vitro assays are used to screen its biological activity?

  • Standard assays :

  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 values compared to doxorubicin .
  • Antimicrobial : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or bromodomains (e.g., BRPF1/TAF1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

  • Approach :

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Validate purity : Use HPLC (≥95% purity) to exclude impurities affecting activity .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., amino vs. chloro groups at position 5) using analogs from synthetic libraries .

Q. What computational strategies predict binding modes of this compound with biological targets?

  • Methods :

  • Molecular docking (AutoDock/Vina) : Simulate interactions with bromodomains or DNA topoisomerases, focusing on hydrogen bonds with keto groups and π-π stacking with aromatic residues .
  • MD (Molecular Dynamics) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR (Quantitative SAR) : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How can synthetic methodologies be optimized to reduce byproducts (e.g., dimerization during cyclization)?

  • Solutions :

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) for the 2-hydroxy group to prevent unwanted oxidation or coupling .
  • Flow chemistry : Improve reaction homogeneity and heat transfer, reducing side reactions .
  • Catalyst screening : Test Pd(OAc)2/XPhos for selective cross-coupling over homocoupling .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Approaches :

  • Liposomal encapsulation : Use transferrin-conjugated liposomes to improve tumor-targeted delivery .
  • Prodrug design : Convert 2-hydroxy to phosphate ester for enhanced solubility and enzymatic activation in vivo .
  • Co-crystallization : Formulate with cyclodextrins to increase aqueous stability .

Key Challenges and Future Directions

  • Unresolved issues : Lack of pharmacokinetic data (e.g., half-life, clearance) and in vivo toxicity profiles .
  • Emerging methods : Machine learning-guided synthesis to predict optimal reaction pathways .

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